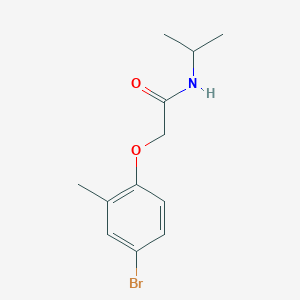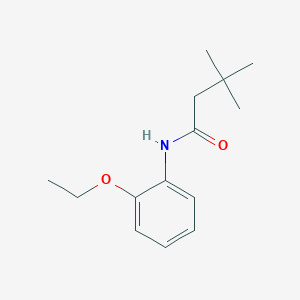
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester, also known as CX-5461, is a small molecule drug that has been recently developed as a potential anticancer agent. It is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is overexpressed in many types of cancer cells.
Mécanisme D'action
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester works by selectively inhibiting Pol I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). Cancer cells require high levels of rRNA synthesis to support their rapid growth and proliferation. By inhibiting Pol I transcription, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester disrupts the production of rRNA, leading to the inhibition of protein synthesis and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, it can cause some side effects, such as myelosuppression and gastrointestinal toxicity. In addition, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has been found to have a long half-life, which may contribute to its prolonged effects on cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester is its selectivity for cancer cells, which allows for targeted therapy. It is also relatively easy to synthesize and purify, making it accessible for research purposes. However, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has some limitations, such as its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester research. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the drug. Another direction is the investigation of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester in combination with other anticancer agents to enhance its efficacy and reduce its side effects. Additionally, further studies are needed to explore the potential of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester in treating other types of cancer and to understand its mechanism of action in more detail.
Conclusion:
In conclusion, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester is a promising anticancer agent that selectively inhibits Pol I transcription in cancer cells. Its potential for targeted therapy and minimal toxicity to normal cells make it an attractive candidate for cancer treatment. Further research is needed to fully understand its mechanism of action and to explore its potential in treating different types of cancer.
Méthodes De Synthèse
The synthesis of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester involves several steps, including the protection of the indole nitrogen, the coupling of the cyclohexylcarbamic acid, and the esterification of the carboxylic acid. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The yield of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester is typically around 20-30%.
Applications De Recherche Scientifique
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has been extensively studied for its potential use in cancer treatment. It has been found to be effective against various types of cancer cells, including breast, ovarian, and pancreatic cancer cells. In preclinical studies, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has also been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiotherapy.
Propriétés
Formule moléculaire |
C18H22N2O3 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
methyl 1-[2-(cyclohexylamino)-2-oxoethyl]indole-3-carboxylate |
InChI |
InChI=1S/C18H22N2O3/c1-23-18(22)15-11-20(16-10-6-5-9-14(15)16)12-17(21)19-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8,12H2,1H3,(H,19,21) |
Clé InChI |
UXLHGRDYPSTKPO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCCCC3 |
SMILES canonique |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)


![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)